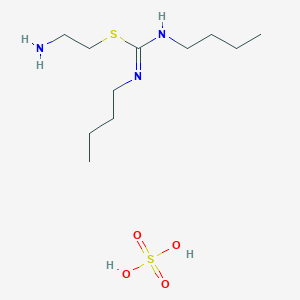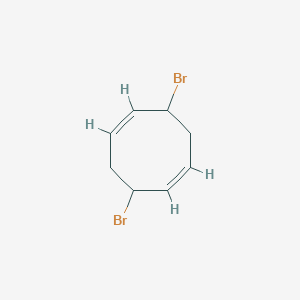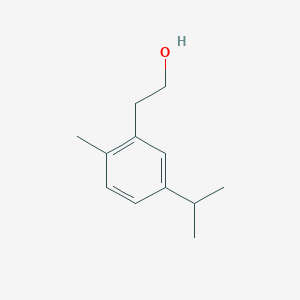
2-(5-Isopropyl-2-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Isopropyl-2-methylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is a derivative of thymol, a monoterpene phenol found in the essential oils of various plants such as thyme. This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenyl)ethanol typically involves the alkylation of thymol. One common method is the reaction of thymol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
化学反応の分析
Types of Reactions
2-(5-Isopropyl-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major products include 2-(5-Isopropyl-2-methylphenyl)acetaldehyde or 2-(5-Isopropyl-2-methylphenyl)acetone.
Reduction: The major product is 2-(5-Isopropyl-2-methylphenyl)ethane.
Substitution: The major products include 2-(5-Isopropyl-2-methylphenyl)ethyl chloride or 2-(5-Isopropyl-2-methylphenyl)ethylamine.
科学的研究の応用
2-(5-Isopropyl-2-methylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is being conducted on its potential use as an anti-inflammatory and analgesic agent.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-(5-Isopropyl-2-methylphenyl)ethanol involves its interaction with cellular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Thymol: 2-Isopropyl-5-methylphenol, a precursor to 2-(5-Isopropyl-2-methylphenyl)ethanol.
Carvacrol: 2-Methyl-5-isopropylphenol, an isomer of thymol with similar properties.
Menthol: 2-Isopropyl-5-methylcyclohexanol, a compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
4389-64-4 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
2-(2-methyl-5-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-10(3)12(8-11)6-7-13/h4-5,8-9,13H,6-7H2,1-3H3 |
InChIキー |
ROEYRLSDTVQQEG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


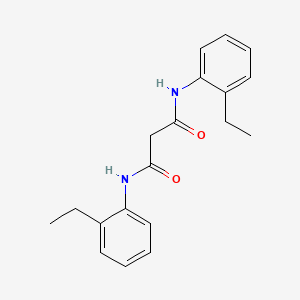
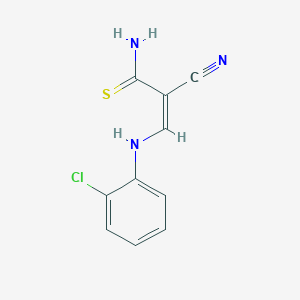
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
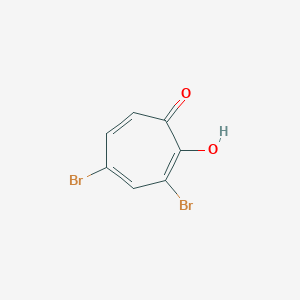
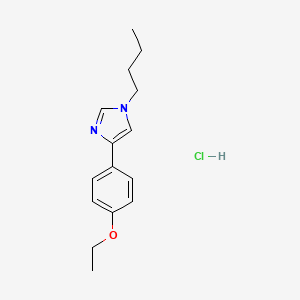
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
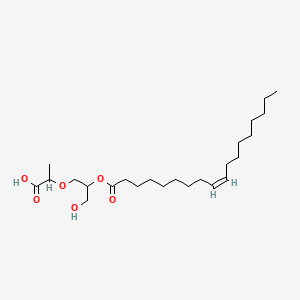
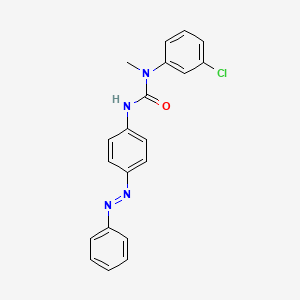
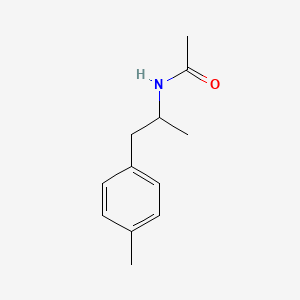
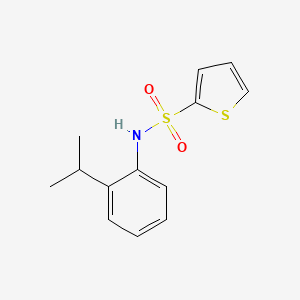
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
